molecular formula C19H23N3O2 B6215648 3-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide CAS No. 2731744-99-1

3-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide

Cat. No.: B6215648
CAS No.: 2731744-99-1
M. Wt: 325.4
InChI Key:
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Description

3-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Schiff bases are widely studied due to their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 3-amino-5-methylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., NaCl, KBr), hydroxyl groups (e.g., NaOH)

Major Products Formed

    Oxidation: Formation of oxides or quinones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

3-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activities. Additionally, its ability to interact with biological membranes can disrupt cellular processes, leading to antimicrobial and antifungal effects. The compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate signaling pathways and inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3({[4-(diethylamino)-2-hydroxyphenyl]methylene}amino)-but-2-enedinitrile
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide is unique due to its specific structural features, such as the presence of both diethylamino and hydroxy groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2731744-99-1

Molecular Formula

C19H23N3O2

Molecular Weight

325.4

Purity

95

Origin of Product

United States

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